molecular formula C20H20N4O2 B8529277 4-[[3-(Piperazine-1-carbonyl)phenyl]methyl]-2H-phthalazin-1-one CAS No. 763111-46-2

4-[[3-(Piperazine-1-carbonyl)phenyl]methyl]-2H-phthalazin-1-one

Cat. No.: B8529277
CAS No.: 763111-46-2
M. Wt: 348.4 g/mol
InChI Key: DDQGJTMUAYKRHB-UHFFFAOYSA-N
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Description

4-[[3-(Piperazine-1-carbonyl)phenyl]methyl]-2H-phthalazin-1-one is a useful research compound. Its molecular formula is C20H20N4O2 and its molecular weight is 348.4 g/mol. The purity is usually 95%.
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Properties

CAS No.

763111-46-2

Molecular Formula

C20H20N4O2

Molecular Weight

348.4 g/mol

IUPAC Name

4-[[3-(piperazine-1-carbonyl)phenyl]methyl]-2H-phthalazin-1-one

InChI

InChI=1S/C20H20N4O2/c25-19-17-7-2-1-6-16(17)18(22-23-19)13-14-4-3-5-15(12-14)20(26)24-10-8-21-9-11-24/h1-7,12,21H,8-11,13H2,(H,23,25)

InChI Key

DDQGJTMUAYKRHB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C(=O)C2=CC=CC(=C2)CC3=NNC(=O)C4=CC=CC=C43

Origin of Product

United States

Synthesis routes and methods I

Procedure details

3-(4-Oxo-3,4-dihydrophthalazin-1-ylmethyl)benzoic acid (A)(5.0 g, 0.17 mol), tert-butyl 1-piperazinecarboxylate (3.9 g, 0.21 mol), 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) (8.6 g, 0.22 mol) and N,N,-diisopropylethylamine (6.7 ml, 0.38 mol) were added to dimethylacetamide (40 ml) and stirred for 18 hours. Water (100 ml) was added and the reaction mixture was heated to 100° C. for 1 hour. The suspension was cooled to room temperature, filtered and dried to yield a white solid. The solid was dissolved in a solution of 6M HCl and ethanol (2:1, 50 ml) and stirred for 1 hour. The reaction was concentrated, basified with ammonia to pH 9, and the product was extracted into dichloromethane (2×50 ml). The combined organic layers were washed with water (2×50 ml), dried over MgSO4, and evaporated in vacuo to yield 4-[3-(piperazine-1-carbonyl)benzyl]-2H-phthalazin-1-one (1) as a yellow crystalline solid (4.0 g, 77%); m/z [M+1]+ 349 (97% purity), δH 2.6-3.8 (8H, m), 4.4 (2H, s), 7.2-7.5 (4H, m), 7.7 -8.0 (3H, m), 8.2-8.3 (1H, m), 12.6 (1H, s)
Quantity
5 g
Type
reactant
Reaction Step One
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3.9 g
Type
reactant
Reaction Step One
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8.6 g
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reactant
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Quantity
6.7 mL
Type
reactant
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40 mL
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solvent
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Name
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0 (± 1) mol
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solvent
Reaction Step Two
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50 mL
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solvent
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

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